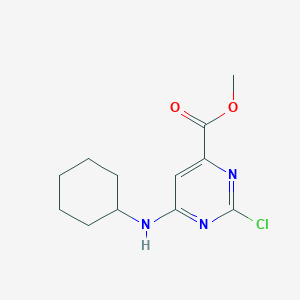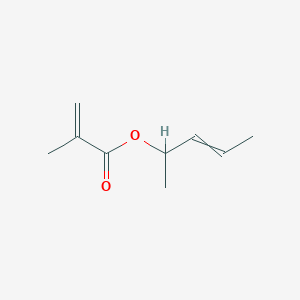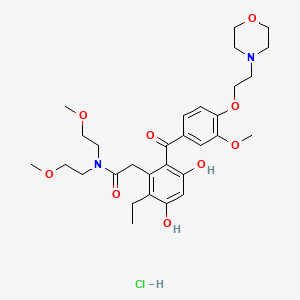
(S)-tert-Butyl3-((2-chloro-5-fluoropyrimidin-4-yl)amino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S)-3-[(2-chloro-5-fluoro-pyrimidin-4-yl)amino]piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl3-((2-chloro-5-fluoropyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced onto the piperidine scaffold.
tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality, often using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3S)-3-[(2-chloro-5-fluoro-pyrimidin-4-yl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine or piperidine rings.
Substitution: The chloro and fluoro groups on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
tert-Butyl (3S)-3-[(2-chloro-5-fluoro-pyrimidin-4-yl)amino]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of pyrimidine-containing compounds with biological targets.
Industrial Applications: The compound’s unique structural features make it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl3-((2-chloro-5-fluoropyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl (3S)-3-[(2-chloro-5-fluoro-pyrimidin-4-yl)amino]piperidine-1-carboxylate is unique due to the presence of both chloro and fluoro substituents on the pyrimidine ring, which can significantly influence its reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H20ClFN4O2 |
|---|---|
Peso molecular |
330.78 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClFN4O2/c1-14(2,3)22-13(21)20-6-4-5-9(8-20)18-11-10(16)7-17-12(15)19-11/h7,9H,4-6,8H2,1-3H3,(H,17,18,19)/t9-/m0/s1 |
Clave InChI |
NZXWJKQNVRGUJC-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2=NC(=NC=C2F)Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=NC=C2F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[(furan-2-yl)methyl] pentanedioate](/img/structure/B8490217.png)


![2,4-Diethyl-4-methyl-1,5-diazaspiro[5.5]undec-1-ene](/img/structure/B8490239.png)



![2-(2-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B8490252.png)
![(2S)-2-((S)-Phenyl{[2-(trifluoromethyl)phenyl]thio}methyl)morpholine](/img/structure/B8490254.png)


